3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. The IUPAC name reflects its structure, which includes a tetrahydronaphthyridine framework modified by a trifluoromethyl substituent.
The compound is classified as a naphthyridine derivative, specifically a tetrahydro derivative due to the saturation of the naphthyridine ring system. It is cataloged under the CAS number 870483-68-4 and has a molecular formula of . The trifluoromethyl group significantly influences its chemical properties, making it a subject of interest in pharmaceutical research for its potential therapeutic applications.
The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved through several methods:
The molecular structure of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine features a bicyclic framework with a tetrahydro configuration. The trifluoromethyl group is attached at the 3-position of the naphthyridine ring.
FC(F)(F)C1=C/C2=C(CCNC2)/N=C\1
.The presence of the trifluoromethyl group enhances electron-withdrawing properties, affecting reactivity and interaction with biological targets.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions:
The mechanism of action for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is primarily related to its interactions with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and alters binding affinities:
Research into its precise mechanisms is ongoing to elucidate its potential therapeutic effects.
The physical properties of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine include:
Chemical properties include reactivity patterns typical for heterocycles with electron-withdrawing groups.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine has several applications in scientific research:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0